

Check Availability & Pricing

LML134 selectivity profile against other receptors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	LML134	
Cat. No.:	B2814439	Get Quote

An In-depth Technical Guide on the Selectivity Profile of LML134

Authored for: Researchers, Scientists, and Drug Development Professionals Core Subject: LML134 (1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate) Abstract: LML134 is a novel, potent, and selective histamine H3 receptor (H3R) inverse agonist developed for the treatment of excessive sleep disorders.[1][2] Its therapeutic rationale is based on achieving high receptor occupancy followed by rapid disengagement, a profile designed to enhance wakefulness without causing mechanism-related insomnia.[3][4] This document provides a comprehensive technical overview of the selectivity profile of LML134 against its primary target and a range of off-target receptors, supported by detailed experimental methodologies and pathway visualizations.

Quantitative Selectivity Profile

The selectivity of **LML134** is a critical attribute, ensuring its targeted action on the histamine H3 receptor while minimizing potential off-target effects. Extensive screening has confirmed its high specificity. The high selectivity of **LML134** for the H3R was validated in a broad screen of 137 targets, which included the hERG channel and other histamine receptor subtypes (H1, H2, and H4).[1] A separate safety panel of 56 additional targets also revealed no significant affinities.[3]

The quantitative data for key targets are summarized in Table 1.



Target	Assay Type	Parameter	Value (nM)	Value (µM)	Reference
Human H3 Receptor	Functional (cAMP)	Ki	0.3	0.0003	[1][3]
Human H3 Receptor	Radioligand Binding	Ki	12	0.012	[1][3]
Human H1 Receptor	Functional	IC50	>30,000	>30	[3]
Human H2 Receptor	Functional	IC50	>30,000	>30	[3]
Human H4 Receptor	Functional	IC50	>30,000	>30	[3]
hERG Channel	Patch-Clamp	IC50	>30,000	>30	[3]

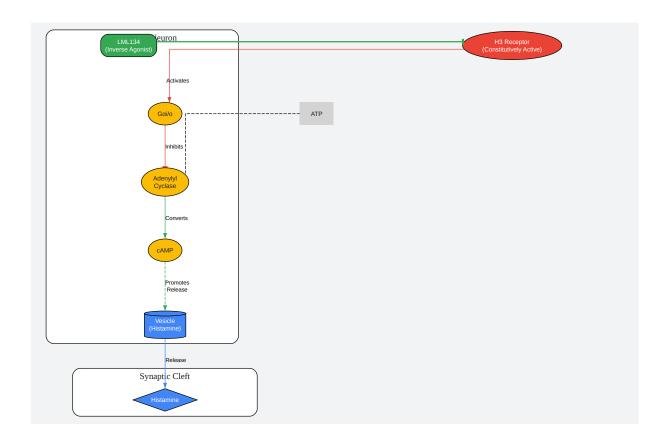
Note: The K_i values for the human H3 receptor were determined in distinct functional (cAMP) and radioligand binding assays, reflecting the compound's potency in both a cellular functional context and a direct binding context.[1][3]

Histamine H3 Receptor (H3R) Signaling Pathway

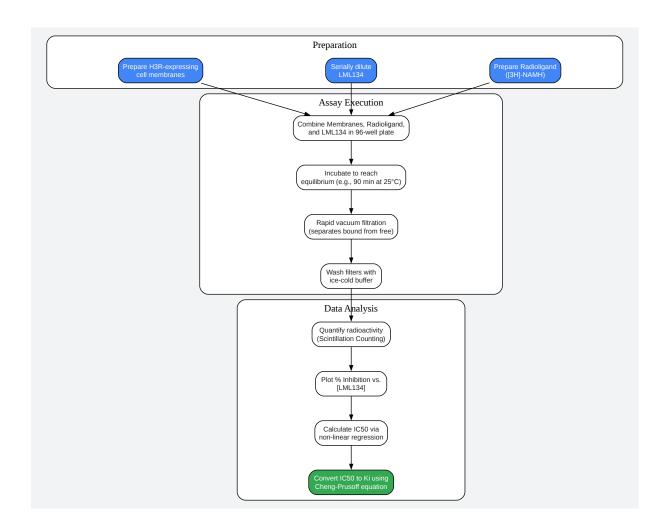
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that couples primarily to the Gαi/o subunit.[5] It exhibits high constitutive activity, meaning it can signal without being bound by an agonist.[5] The H3R functions predominantly as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[6][7] It also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[7]

LML134 acts as an inverse agonist. Instead of merely blocking agonists, it binds to the H3R and stabilizes it in an inactive conformation, thereby reducing its constitutive activity.[8] This action inhibits the downstream Gai/o signaling cascade, leading to the disinhibition of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and consequently, an enhanced release of histamine and other neurotransmitters.[5][6] This neurochemical effect is the basis for its wakefulness-promoting properties.

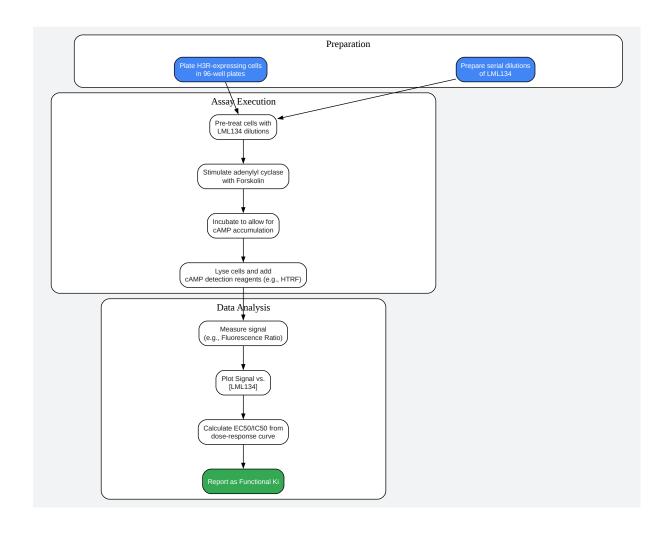












Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. | BioWorld [bioworld.com]







- 2. The Discovery of LML134, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The discovery of LML134, a histamine H3 receptor inverse agonist for the clinical treatment of excessive sleep disorders OAK Open Access Archive [oak.novartis.com]
- 5. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 7. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 8. What are H3 receptor inverse agonists and how do they work? [synapse.patsnap.com]
- To cite this document: BenchChem. [LML134 selectivity profile against other receptors].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b2814439#lml134-selectivity-profile-against-other-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com